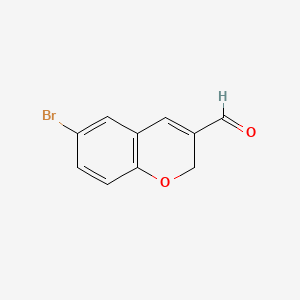

6-bromo-2H-chromene-3-carbaldehyde

CAS No.: 57543-37-0

Cat. No.: VC1960757

Molecular Formula: C10H7BrO2

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57543-37-0 |

|---|---|

| Molecular Formula | C10H7BrO2 |

| Molecular Weight | 239.06 g/mol |

| IUPAC Name | 6-bromo-2H-chromene-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H7BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 |

| Standard InChI Key | UMACKWGLPRYSPV-UHFFFAOYSA-N |

| SMILES | C1C(=CC2=C(O1)C=CC(=C2)Br)C=O |

| Canonical SMILES | C1C(=CC2=C(O1)C=CC(=C2)Br)C=O |

Introduction

Chemical Structure and Properties

6-Bromo-2H-chromene-3-carbaldehyde consists of a 2H-chromene (benzopyran) scaffold bearing a bromine atom at position 6 and an aldehyde group at position 3. The compound's structure combines the reactivity of aromatic and heterocyclic systems with the functionality of both halogen and carbonyl groups, making it a versatile building block for complex molecule synthesis .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that influence its applications and handling requirements, as detailed in Table 1.

Table 1: Physical and Chemical Properties of 6-Bromo-2H-Chromene-3-Carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 57543-37-0 |

| Molecular Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.06 g/mol |

| Physical Appearance | Yellow solid |

| Melting Point | 106-107°C |

| Boiling Point | 355.4°C at 760 mmHg |

| Density | 1.691 g/cm³ |

| Flash Point | 168.8°C |

| LogP | 2.42380 |

| PSA | 26.30000 |

| Index of Refraction | 1.688 |

The compound appears as a yellow solid with a relatively high melting point characteristic of halogenated heterocycles. Its lipophilicity (LogP value of 2.42380) suggests moderate membrane permeability, while its polar surface area (PSA) of 26.30000 indicates relatively low polarity .

Structural Identifiers

For accurate identification and documentation, various structural identifiers are available for 6-bromo-2H-chromene-3-carbaldehyde, as presented in Table 2.

Table 2: Structural Identifiers

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C10H7BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 |

| InChIKey | UMACKWGLPRYSPV-UHFFFAOYSA-N |

| SMILES | C1C(=CC2=C(O1)C=CC(=C2)Br)C=O |

| HS Code | 2932999099 |

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-bromo-2H-chromene-3-carbaldehyde, with emphasis on efficient and scalable methodologies.

Oxa-Michael-Aldol Approach

The most common synthetic pathway involves an Oxa-Michael-Aldol reaction sequence using 5-bromosalicylaldehyde and acrolein as starting materials. This approach offers good yields and operational simplicity .

General Procedure:

-

5-Bromosalicylaldehyde (1 mmole) and acrolein (1.1 mmole) are combined in a round bottom flask

-

Addition of 3 ml of dry DMSO followed by pyrrolidine (0.2 mmol) as catalyst

-

The reaction mixture is stirred at room temperature under argon atmosphere for 12 hours

-

After completion (monitored by TLC), 50 ml of water is added

-

The product is extracted with ethyl acetate

-

Organic layers are washed with brine, dried over Na₂SO₄, and concentrated

-

Crystallization from isopropanol at 0°C yields the pure product

This methodology typically provides the desired compound in yields of 65-80% .

Alternative Synthetic Routes

Alternative approaches have been documented, including:

-

Reaction of 6-bromo-2H-chromene with selenium dioxide for allylic oxidation at the 3-position

-

Formylation of 6-bromo-2H-chromene using Vilsmeier-Haack conditions

-

Metal-catalyzed cross-coupling strategies for constructing the chromene scaffold

These alternative methods offer flexibility in synthetic planning depending on the availability of starting materials and specific requirements of the synthesis.

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 6-bromo-2H-chromene-3-carbaldehyde.

NMR Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) of 6-bromo-2H-chromene-3-carbaldehyde shows characteristic signals:

-

Aldehyde proton (CHO): δ 9.58 ppm (singlet)

-

Vinyl proton of the chromene core: δ 7.21-7.33 ppm

-

Aromatic protons: δ 7.20-7.40 ppm

The ¹³C NMR spectrum displays signals corresponding to:

-

Carbonyl carbon: δ 189.2 ppm

-

Aromatic and vinyl carbons: δ 120-150 ppm

Infrared Spectroscopy

IR spectroscopy (KBr disc) reveals characteristic absorption bands:

-

Aldehyde C=O stretching: 1671-1674 cm⁻¹

-

C=C stretching: 1637-1639 cm⁻¹

-

Aromatic ring vibrations: 1575-1603 cm⁻¹

-

C-O stretching: 1153-1167 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis provides further structural confirmation:

-

Molecular ion peak [M]⁺: m/z 227.8-239.0 (consistent with molecular formula C₁₀H₇BrO₂)

High-resolution mass spectrometry data confirms the exact mass with typical deviations less than 5 ppm from the calculated value .

Applications

6-Bromo-2H-chromene-3-carbaldehyde serves as a versatile chemical building block with applications spanning multiple scientific disciplines.

Pharmaceutical Research

The compound has demonstrated significant utility in pharmaceutical research:

-

Intermediate in Drug Synthesis: Serves as a key intermediate in the synthesis of compounds targeting neurological disorders

-

Spiro Compound Synthesis: Used in the preparation of spiro indanone fused pyrano[3,2-c]chromene derivatives with potential biological activity

-

Heterocyclic Ring Formation: The aldehyde and bromine functionalities allow for diverse transformations, enabling access to complex heterocyclic structures of medicinal interest

-

P2Y6 Receptor Antagonists: 6-bromo-2H-chromene derivatives have been investigated as P2Y6 receptor antagonists with implications for inflammatory, neurodegenerative, and metabolic diseases

Material Science

In material science, the compound contributes to:

-

OLED Development: Used in the production of organic light-emitting diode materials, improving the efficiency and color range of displays

-

Polymer Synthesis: Utilized in polymer chemistry for creating novel materials with unique properties beneficial to packaging and automotive industries

-

Fluorescent Probes: Employed in the development of fluorescent materials with applications in sensing and imaging technologies

Synthetic Organic Chemistry

As a synthetic building block, 6-bromo-2H-chromene-3-carbaldehyde enables various transformations:

-

Conjugate Addition Reactions: The α,β-unsaturated aldehyde moiety participates in conjugate addition reactions with various nucleophiles

-

Diastereoselective Syntheses: Used in the preparation of novel spirocyclic structures with high diastereoselectivity

-

Cross-Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) for further elaboration of the aromatic ring

-

Natural Product Synthesis: Serves as an intermediate in the synthesis of natural products and their analogs

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving 6-bromo-2H-chromene-3-carbaldehyde and related derivatives have revealed important insights into biological activity determinants.

Research has demonstrated that the bromine at position 6 can be strategically replaced with other functional groups through Sonogashira coupling reactions without losing biological activity in some systems. For instance, replacement with ethynyl, cyano, and extended alkyne moieties in P2Y6 receptor antagonist development has been successful .

The 3-carbaldehyde functionality serves as a versatile handle for further structural modifications, with research showing that:

-

The aldehyde can be converted to various functional groups including alcohols, oximes, and hydrazones

-

Wittig and Horner-Wadsworth-Emmons reactions can be performed to introduce alkene functionalities

-

The α,β-unsaturated aldehyde system participates in cycloaddition reactions for heterocycle construction

These structure-activity relationships provide valuable guidance for medicinal chemistry efforts targeting specific biological activities.

| Supplier | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | B840565 | 50 mg | $45.00 |

| Biosynth Carbosynth | FB51646 | 250 mg | $77.50 |

| Biosynth Carbosynth | FB51646 | 500 mg | $125.00 |

| Biosynth Carbosynth | FB51646 | 1 g | $311.40 |

| AK Scientific | 5950AH | 250 mg | $110.00 |

The varying price points reflect differences in purity, packaging, and supplier-specific factors. Researchers should consider these options based on their specific requirements for quantity, purity, and budget constraints .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume